N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Description
N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O3S and its molecular weight is 443.88. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
One of the notable applications of compounds similar to N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is in photovoltaic efficiency and ligand-protein interactions. For example, certain benzothiazolinone acetamide analogs, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide (CFBA), have been synthesized and studied for their vibrational spectra and electronic properties. These compounds have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Additionally, molecular docking studies have indicated significant binding interactions with Cyclooxygenase 1 (COX1), suggesting potential biological applications (Mary et al., 2020).
Synthesis of Novel Derivatives
The synthesis of novel derivatives of thienoquinolines and thienopyrimidines, which are structurally related to this compound, has been a focus in research. These compounds are synthesized through various reactions and have potential applications in medicinal chemistry due to their unique structures and properties (Abdel-rahman et al., 1992).
Crystal Structure Analysis
Crystal structure analysis of compounds like nuarimol, which shares structural similarities with this compound, provides insights into their molecular configuration and potential applications. Nuarimol, for instance, is a pyrimidine fungicide with a defined crystal structure that aids in understanding its interactions and stability (Kang et al., 2015).
Antitumor Activity
Research on thienopyrimidine derivatives, closely related to the compound , has revealed their potential in antitumor activities. These derivatives have been synthesized and evaluated against various cancer cell lines, showing promising results. Their structure and activity relationship is a key area of study in medicinal chemistry (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-inflammatory Agents
Compounds structurally similar to this compound have been explored for their antimicrobial and anti-inflammatory properties. This research is crucial for developing new pharmaceutical agents that can target specific bacterial, fungal, or inflammatory conditions (Tolba et al., 2018).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3S/c22-14-2-1-3-16(10-14)24-18(27)12-25-17-8-9-30-19(17)20(28)26(21(25)29)11-13-4-6-15(23)7-5-13/h1-10,17,19H,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHJBPXEENUEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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